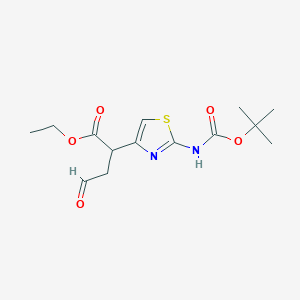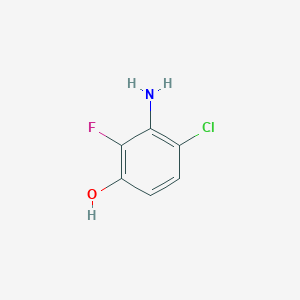![molecular formula C11H9N3OS B8726306 (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol](/img/structure/B8726306.png)
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol
概要
説明
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazine and benzothiazine moieties, with a methanol group attached at the 8th position. Its structure allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol typically involves the condensation of 2,3-dichloropyrazine with 2-aminothiophenol under either basic or acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic structure. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms of the pyrazine ring, and substituted compounds with different functional groups attached to the pyrazine or benzothiazine rings.
科学的研究の応用
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms.
Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of (10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
10H-Pyrazino[2,3-b][1,4]benzotellurazine: A tellurium-containing analog with similar structural features but different chemical properties.
10H-Pyrazino[2,3-b][1,4]benzoselenazine: A selenium analog that shares the core structure but exhibits distinct reactivity and biological activity.
Uniqueness
(10H-Benzo[b]pyrazino[2,3-e][1,4]thiazin-8-yl)methanol is unique due to the presence of the methanol group, which can participate in various chemical reactions and potentially enhance the compound’s biological activity. Its combination of pyrazine and benzothiazine rings also provides a versatile framework for further functionalization and derivatization.
特性
分子式 |
C11H9N3OS |
|---|---|
分子量 |
231.28 g/mol |
IUPAC名 |
10H-pyrazino[2,3-b][1,4]benzothiazin-8-ylmethanol |
InChI |
InChI=1S/C11H9N3OS/c15-6-7-1-2-9-8(5-7)14-10-11(16-9)13-4-3-12-10/h1-5,15H,6H2,(H,12,14) |
InChIキー |
RBJUIMQXEMELGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CO)NC3=NC=CN=C3S2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8726239.png)






![Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-](/img/structure/B8726275.png)

![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8726298.png)



